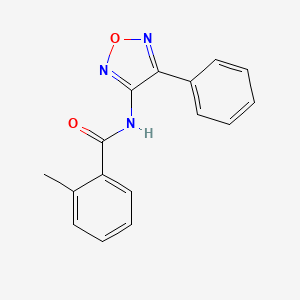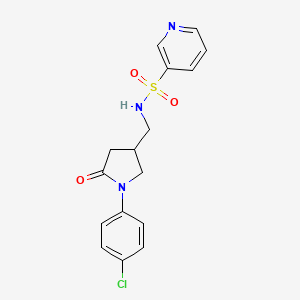![molecular formula C26H23ClN6O2S B2770392 5-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline CAS No. 893275-22-4](/img/structure/B2770392.png)
5-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline is a useful research compound. Its molecular formula is C26H23ClN6O2S and its molecular weight is 519.02. The purity is usually 95%.
BenchChem offers high-quality 5-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Quality Control in Antimalarial Agents
Researchers developed quality control methods for compounds related to [1,2,4]triazolo[4,3-a]quinazoline-5(4H)-ones, indicating their potential as antimalarial agents. These methods focused on various indicators such as solubility, identification, impurities, and assay by potentiometric titration, highlighting the compound's promise in malaria treatment research (Danylchenko et al., 2018).
Antimicrobial Activities
Novel 1,2,4-Triazole derivatives, which are structurally similar to the compound , have been synthesized and found to possess antimicrobial activities. These derivatives demonstrated efficacy against various microorganisms, suggesting the compound's potential in developing new antimicrobial agents (Bektaş et al., 2007).
Synthesis and Reactivity
The synthesis of phenyl-substituted triazolo-annelated quinazolines, which are closely related to the compound, was explored. This research involved starting from N-cyanoimidocarbonates and creating a variety of derivatives, opening avenues for further chemical investigations and potential applications in various fields of medicinal chemistry (Al-Salahi, 2010).
Cytotoxicity in Cancer Research
A study on a quinazoline derivative similar to the specified compound showed significant cytotoxic and antiproliferative activity against human tumor cell lines. This suggests the potential application of such compounds in cancer research, particularly in the development of new anticancer drugs (Ovádeková et al., 2005).
Antibacterial and Antifungal Properties
Research into pyrazoline and pyrazole derivatives, which are structurally related to the compound, revealed antibacterial and antifungal properties. This indicates the compound's potential utility in developing new antimicrobial agents, particularly against resistant strains (Hassan, 2013).
Antihypertensive Effects
A quinazoline derivative study demonstrated α1-adrenoceptor antagonistic effects, leading to significant reductions in blood pressure in hypertensive rats. This suggests the compound's potential in the development of new antihypertensive drugs (Tsai et al., 2001).
properties
IUPAC Name |
3-(benzenesulfonyl)-5-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]triazolo[1,5-a]quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN6O2S/c1-18-11-12-19(27)17-23(18)31-13-15-32(16-14-31)24-21-9-5-6-10-22(21)33-25(28-24)26(29-30-33)36(34,35)20-7-3-2-4-8-20/h2-12,17H,13-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTGMAIFKWUBLDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C3=NC4=C(N=NN4C5=CC=CC=C53)S(=O)(=O)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5Z)-3-(4-bromophenyl)-5-[(2,6-dichlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2770309.png)
![4-{[(3-Cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]methyl}benzoic acid](/img/structure/B2770312.png)
![4-{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-fluorobenzyl)pyrrolidin-2-one](/img/structure/B2770314.png)
![2-(benzylthio)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2770315.png)

![N-(2,4-dimethylphenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2770317.png)

![1-(4-chlorophenyl)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2770320.png)
![4-(4-chlorobenzoyl)-1-[(3,4-dichlorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one](/img/structure/B2770321.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2770323.png)

![N-[[1-[(2-Chloroacetyl)amino]cyclohexyl]methyl]-5-sulfamoylfuran-3-carboxamide](/img/structure/B2770331.png)
![N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide](/img/structure/B2770332.png)